
5-Pentafluoroethyl-6-trifluoromethyl-nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pentafluoroethyl-6-trifluoromethyl-nicotinonitrile is an organic compound with the molecular formula C9H2F8N2 It is a derivative of nicotinonitrile, characterized by the presence of pentafluoroethyl and trifluoromethyl groups attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentafluoroethyl-6-trifluoromethyl-nicotinonitrile typically involves the introduction of pentafluoroethyl and trifluoromethyl groups onto a nicotinonitrile backbone. One common method involves the reaction of nicotinonitrile with pentafluoroethyl iodide and trifluoromethyl iodide in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and inert atmosphere to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
5-Pentafluoroethyl-6-trifluoromethyl-nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The pentafluoroethyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
5-Pentafluoroethyl-6-trifluoromethyl-nicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Pentafluoroethyl-6-trifluoromethyl-nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Fluoro-6-trifluoromethyl-nicotinonitrile
- 6-Trifluoromethyl-nicotinonitrile
- 5-Cyano-2-trifluoromethyl-pyridine
Uniqueness
5-Pentafluoroethyl-6-trifluoromethyl-nicotinonitrile is unique due to the presence of both pentafluoroethyl and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications compared to similar compounds .
Propiedades
Fórmula molecular |
C9H2F8N2 |
|---|---|
Peso molecular |
290.11 g/mol |
Nombre IUPAC |
5-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H2F8N2/c10-7(11,9(15,16)17)5-1-4(2-18)3-19-6(5)8(12,13)14/h1,3H |
Clave InChI |
NVJVVQNYEFJQCR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C(C(F)(F)F)(F)F)C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


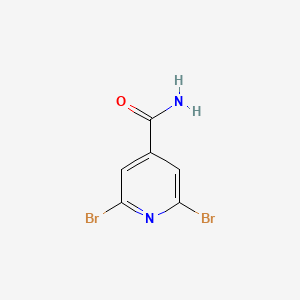
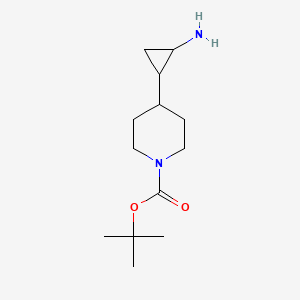
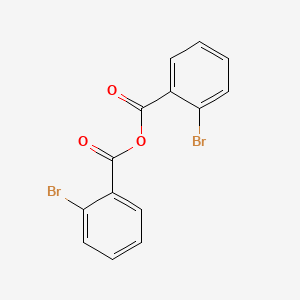

![3-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12113864.png)
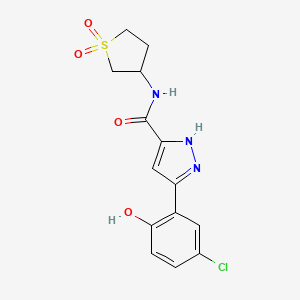
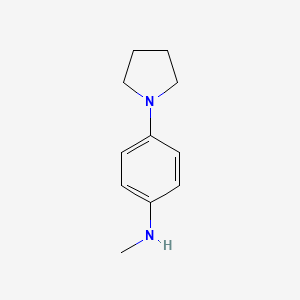
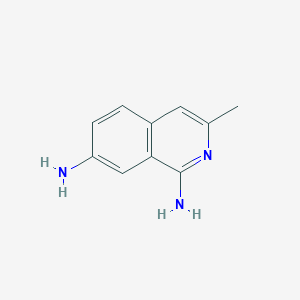
![3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-1-(4-methoxyphenyl)urea](/img/structure/B12113887.png)
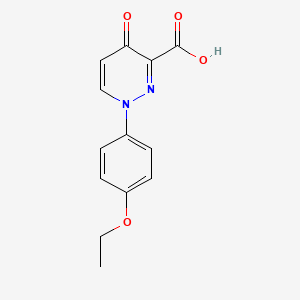

![4-(2-Amino-6-morpholinopyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12113911.png)

![Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12113919.png)
